Stereoselective Plasma Accumulation: (R)-(+)-DMC vs. (S)-(-)-DMC AUC Comparison in Clinical Pharmacokinetic Studies
In a clinical pharmacokinetic study of healthy volunteers administered a single 25 mg oral dose of racemic carvedilol, (R)-(+)-o-desmethylcarvedilol (R-(+)-DMC) exhibited significantly higher plasma exposure compared to its (S)-enantiomer. The mean area under the plasma concentration-time curve (AUC) for (R)-(+)-DMC was 11.9 ng·h/mL, whereas (S)-(-)-DMC AUC was 4.0 ng·h/mL, representing an approximately 3-fold stereoselective difference in systemic exposure [1]. In type 2 diabetes mellitus patients receiving the same carvedilol dose, (R)-(+)-DMC AUC was 6.9 ng·h/mL compared to 2.4 ng·h/mL for (S)-(-)-DMC, maintaining an approximately 2.9-fold difference [1]. This stereoselective accumulation pattern of the (R)-enantiomer was consistently observed across all investigated groups [1].
| Evidence Dimension | Systemic exposure (AUC) following 25 mg oral racemic carvedilol |
|---|---|
| Target Compound Data | AUC = 11.9 ng·h/mL (healthy volunteers); 6.9 ng·h/mL (T2DM patients) |
| Comparator Or Baseline | (S)-(-)-o-desmethylcarvedilol: AUC = 4.0 ng·h/mL (healthy); 2.4 ng·h/mL (T2DM) |
| Quantified Difference | ~3-fold higher (R)-(+) vs. (S)-(-) enantiomer exposure |
| Conditions | Human plasma; healthy volunteers (n=13) and type 2 diabetes mellitus patients (n=13); single oral dose 25 mg racemic carvedilol; LC-MS/MS chiral analysis |
Why This Matters
Procurement of the pure (R)-(+)-enantiomer enables accurate quantification in pharmacokinetic studies and prevents confounding from the ~3-fold exposure difference relative to the (S)-enantiomer that would occur with racemic material.
- [1] Nardotto GHB, Coelho EB, Paiva CE, Lanchote VL. Effects of Type 2 Diabetes Mellitus in Patients on Treatment With Glibenclamide and Metformin on Carvedilol Enantiomers Metabolism. J Clin Pharmacol. 2017;57(6):760-769. View Source
